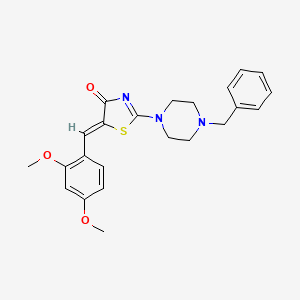
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone, also known as BMF, is a synthetic compound that has attracted the attention of researchers in recent years due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has been found to have a low toxicity profile and does not cause significant adverse effects in animal studies. It has been shown to reduce inflammation and oxidative stress in animal models of colitis and arthritis. 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone also has potential as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is a relatively stable compound that can be easily synthesized in the laboratory. It has a high purity and can be used in various assays and experiments. However, the solubility of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone in water is limited, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone for clinical use.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone. These include:
1. Development of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone-based therapeutics for the treatment of cancer and inflammatory diseases.
2. Investigation of the mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone and its interaction with various signaling pathways.
3. Optimization of the formulation and delivery of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone for improved bioavailability and efficacy.
4. Evaluation of the safety and toxicity of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone in human clinical trials.
5. Exploration of the potential use of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone as a radioprotective agent in cancer therapy.
In conclusion, 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is a promising synthetic compound that has potential applications in various fields, including cancer therapy, inflammation, and radioprotection. Further research is needed to fully understand its mechanism of action and optimize its formulation for clinical use.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde with 4-methoxy-3-methylbenzylamine in the presence of acetic acid, followed by cyclization using sodium acetate and glacial acetic acid. The yield of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone also has potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[(4-methoxy-3-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-12-9-13(3-8-17(12)22-2)10-15-11-18(23-19(15)21)14-4-6-16(20)7-5-14/h3-11H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHZZCNXFXJKHA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)



![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
